Vasopressin, glu(nhnh2)(4)-lys(8)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

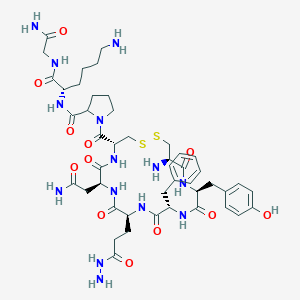

Vasopressin, glu(nhnh2)(4)-lys(8)- is a complex organic compound with a highly intricate structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds through various reactions. One of the key synthetic routes is the Strecker Synthesis, which is used to prepare α-aminonitriles, versatile intermediates for the synthesis of amino acids . The reaction is promoted by acid, and hydrogen cyanide (HCN) must be supplied or generated in situ from cyanide salts . The first step involves the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. For example, the Strecker Synthesis involves the use of acids to promote the reaction and cyanide salts to provide the cyanide ion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the Strecker Synthesis produces α-aminonitriles, which can be hydrolyzed to form α-amino acids .

Aplicaciones Científicas De Investigación

Neuropharmacology

Vasopressin plays a significant role in modulating behaviors related to stress and social interactions. The modified form, glu(nhnh2)(4)-lys(8)-vasopressin, has been shown to influence memory processes and behavioral responses . For instance, studies indicate that it can antagonize amnesia in animal models, suggesting potential therapeutic applications in cognitive disorders .

Cardiovascular Research

Due to its vasoconstrictive properties, vasopressin is critical in cardiovascular research. The compound has been utilized in studies examining its effects on blood pressure regulation and fluid balance. Its analogs are being investigated for their ability to treat conditions such as hypotension and heart failure by enhancing vascular tone and improving cardiac output .

Endocrine Studies

Vasopressin is integral to the regulation of water retention and electrolyte balance in the body. The modified compound has been explored for its potential to treat disorders related to fluid imbalance , such as diabetes insipidus and hyponatremia. By modulating vasopressin receptor activity, researchers aim to develop targeted therapies that can effectively manage these conditions .

Cancer Research

Recent studies have highlighted the role of vasopressin in cancer biology, particularly regarding tumor growth and metastasis. The analog glu(nhnh2)(4)-lys(8)-vasopressin is being investigated for its potential to inhibit tumor progression through pathways involving angiogenesis and apoptosis . This opens avenues for developing peptide-based therapies targeting specific cancer types.

Drug Delivery Systems

Innovative drug delivery systems are incorporating vasopressin analogs to enhance the transport of therapeutic agents across biological barriers. The unique properties of glu(nhnh2)(4)-lys(8)-vasopressin allow it to serve as a vehicle for delivering drugs effectively, particularly in treating conditions like obesity or metabolic disorders by modulating appetite and energy expenditure .

Case Study 1: Vasopressin in Cognitive Enhancement

A study published in the British Journal of Pharmacology demonstrated that lysine vasopressin could enhance memory retention in rats subjected to stressful conditions. The findings suggest that this peptide may have potential applications in treating memory-related disorders such as Alzheimer's disease .

Case Study 2: Cardiovascular Effects in Septic Shock

Research conducted on septic shock patients showed that administering vasopressin analogs improved hemodynamic stability by enhancing systemic vascular resistance. This indicates a promising application for glu(nhnh2)(4)-lys(8)-vasopressin in managing severe hypotension during critical illnesses .

Case Study 3: Anti-Cancer Properties

A recent investigation into the effects of vasopressin analogs on cancer cell lines revealed that they could inhibit cell proliferation and induce apoptosis. This highlights the potential for developing new cancer therapies based on modified vasopressin structures .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in critical biochemical processes. The exact molecular targets and pathways would depend on the specific context of its application.

Comparación Con Compuestos Similares

Similar Compounds

2-amino-3-methylpentanoic acid: A branched-chain amino acid with a similar structure.

α-aminonitriles: Compounds synthesized via the Strecker Synthesis, which serve as intermediates for amino acid synthesis.

Uniqueness

This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Propiedades

Número CAS |

127716-66-9 |

|---|---|

Fórmula molecular |

C46H66N14O12S2 |

Peso molecular |

1071.2 g/mol |

Nombre IUPAC |

N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H66N14O12S2/c47-17-5-4-9-29(40(66)52-22-37(50)63)54-45(71)35-10-6-18-60(35)46(72)34-24-74-73-23-28(48)39(65)55-31(20-26-11-13-27(61)14-12-26)43(69)56-32(19-25-7-2-1-3-8-25)42(68)53-30(15-16-38(64)59-51)41(67)57-33(21-36(49)62)44(70)58-34/h1-3,7-8,11-14,28-35,61H,4-6,9-10,15-24,47-48,51H2,(H2,49,62)(H2,50,63)(H,52,66)(H,53,68)(H,54,71)(H,55,65)(H,56,69)(H,57,67)(H,58,70)(H,59,64)/t28-,29-,30-,31-,32-,33-,34-,35?/m0/s1 |

Clave InChI |

ZQJHNBJUEWMFHE-LOJWWCGESA-N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

SMILES isomérico |

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |

SMILES canónico |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Secuencia |

CYFXNCPKG |

Sinónimos |

4-glutamic acid-gamma-hydrazide-8-lysine vasopressin lypressin, 4-Glu(NHNH2)(4)- vasopressin, 4-Glu(NHNH2)-8-Lys- vasopressin, Glu(NHNH2)(4)-Lys(8)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.